
Erythromycin, 3''-O-demethyl-12-deoxy-
Overview
Description
Erythromycin, 3''-O-demethyl-12-deoxy- (CAS: 33442-56-7), also known as Erythromycin D or Erythromycin EP Impurity K, is a semi-synthetic derivative of erythromycin A, a macrolide antibiotic produced by Saccharopolyspora erythraea . Its structure features two key modifications compared to erythromycin A:
- 3''-O-demethylation: Removal of the methyl group from the 3''-O position of the desosamine sugar.
- 12-deoxygenation: Absence of the hydroxyl group at the C12 position of the macrolactone ring .
While primarily recognized as a pharmacopeial impurity, its structural uniqueness warrants comparison with other erythromycin derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Erythromycin, 3’'-O-demethyl-12-deoxy- involves several steps, including demethylation, methylation, deoxygenation, oxidation, reduction, mesylation, alkoxylation, acetylation, chloroacetylation, amidation, ketalization, and cyanoborohydride reduction. These reactions are carried out under specific conditions to ensure the selective removal and addition of functional groups.
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced organic synthesis techniques. The process begins with the extraction of erythromycin from the fermentation broth of Saccharopolyspora erythraea. The erythromycin is then chemically modified through a series of reactions to produce Erythromycin, 3’'-O-demethyl-12-deoxy-. The final product is obtained as a white crystalline solid with a melting point of 135-137°C.
Chemical Reactions Analysis
Types of Reactions: Erythromycin, 3’'-O-demethyl-12-deoxy- undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Acetylation: Addition of an acetyl group.
Mesylation: Introduction of a mesyl group.
Amidation: Formation of an amide bond.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), acetylating agents (e.g., acetic anhydride), and mesylating agents (e.g., methanesulfonyl chloride). These reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity of the final product.
Major Products Formed: The major products formed from these reactions include various intermediates that are further processed to yield Erythromycin, 3’'-O-demethyl-12-deoxy-. Each step in the synthesis pathway is designed to introduce or remove specific functional groups, ultimately leading to the desired compound.
Scientific Research Applications
Antibacterial Applications
Erythromycin derivatives are primarily utilized in treating bacterial infections, especially those caused by Gram-positive bacteria and some atypical pathogens. The specific applications include:
- Treatment of Respiratory Infections : Effective against pathogens like Streptococcus pneumoniae.
- Skin Infections : Utilized for treating acne and other skin-related bacterial infections.
- Prophylaxis : Used in patients allergic to penicillin for endocarditis prevention during dental procedures.
Comparative Analysis with Other Macrolides
Erythromycin, 3''-O-demethyl-12-deoxy-, shares structural similarities with other macrolide antibiotics. Below is a comparison table highlighting notable compounds:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
Erythromycin A | 14-membered lactone ring | Parent compound; broad-spectrum activity |
Clarithromycin | 6-methyl ether derivative of erythromycin A | Improved stability and activity against resistant strains |
Azithromycin | 15-membered ring with a nitrogen atom | Enhanced tissue penetration; longer half-life |
Telithromycin | Ketolide structure | Designed to overcome resistance; improved efficacy |
Erythromycin, 3''-O-demethyl-12-deoxy-, is unique due to its specific modifications that may enhance antibacterial properties while potentially reducing resistance compared to these other compounds.
Mechanism of Action
The mechanism of action of Erythromycin, 3’'-O-demethyl-12-deoxy- involves the inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds between amino acids. This inhibition halts the growth of bacteria and ultimately leads to bacterial cell death. The molecular targets include the ribosomal RNA and associated proteins involved in the translation process.
Comparison with Similar Compounds
Structural Modifications
The table below summarizes key structural differences between erythromycin derivatives:
Key Observations:
- Erythromycin B shares the 12-deoxy modification but retains the 3''-O-methyl group, highlighting divergent synthetic pathways compared to 3''-O-demethyl-12-deoxy- .
- 6-O-Methylerythromycin A improves acid stability and bioavailability via cladinose methylation, a strategy absent in 3''-O-demethyl-12-deoxy- .
- 3-O-Descladinosyl derivatives (e.g., compound 30G) exhibit altered ribosomal binding due to cladinose removal, whereas 3''-O-demethyl-12-deoxy- retains the cladinose moiety .
Antibacterial Efficacy:
- Erythromycin A : Broad-spectrum activity against Gram-positive bacteria; inhibits protein synthesis via 50S ribosomal subunit binding .
- 3''-O-demethyl-12-deoxy-: Limited direct activity data, but structural analogs suggest reduced potency due to decreased polarity and ribosomal affinity .
- 6-O-Methylerythromycin A : Enhanced acid stability improves oral absorption, making it a precursor to clarithromycin .
- 3-O-Descladinosyl derivatives: Modified derivatives (e.g., 30G) show retained or enhanced activity against resistant strains via alternative binding mechanisms .
Pharmacokinetic Properties:
Parameter | Erythromycin A | 3''-O-demethyl-12-deoxy- | 6-O-Methylerythromycin A |
---|---|---|---|
Solubility | Low in water | Likely lower | Improved (methylation) |
Stability (pH) | Degrades at pH <5.5 | Unknown | Stable in acidic media |
Half-life | 1.5–2 hours | Not reported | Extended (~5 hours) |
Metabolism | CYP3A4-dependent | Likely similar | Reduced CYP3A4 metabolism |
Analytical Data:
Biological Activity
Erythromycin, 3''-O-demethyl-12-deoxy-, is a derivative of the macrolide antibiotic erythromycin, which has been widely studied for its antibacterial properties. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Modifications
Erythromycin, 3''-O-demethyl-12-deoxy-, retains significant structural features of erythromycin A but lacks the 3''-dimethylamino group and the 12-hydroxy group. These modifications can significantly influence its pharmacological properties and biological activity. The compound is synthesized through semisynthetic approaches derived from erythromycin A or B, often involving high-performance liquid chromatography (HPLC) for purification and identification.
Erythromycin and its derivatives primarily exert their antibacterial effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This action is crucial in combating Gram-positive bacteria and some atypical pathogens. The removal of specific functional groups in erythromycin, such as those present in 3''-O-demethyl-12-deoxy-, may enhance its antibacterial properties while potentially reducing resistance compared to other macrolides .
Antibacterial Activity
Research indicates that erythromycin derivatives exhibit varying degrees of antibacterial activity. Erythromycin, 3''-O-demethyl-12-deoxy-, has shown potential similar to its parent compound against various bacterial strains. Its efficacy against resistant strains remains a topic of ongoing research. Notably, studies have demonstrated that long-term low-dose erythromycin can reduce pulmonary exacerbations in patients with chronic respiratory conditions, although it may also increase the prevalence of macrolide-resistant strains .
Comparative Analysis with Other Macrolides
The following table summarizes key structural features and unique attributes of erythromycin, 3''-O-demethyl-12-deoxy-, in comparison with other macrolides:
Compound Name | Structural Features | Unique Attributes |
---|---|---|
Erythromycin A | 14-membered lactone ring | Parent compound; broad-spectrum activity |
Clarithromycin | 6-methyl ether derivative of erythromycin A | Improved stability and activity against resistant strains |
Azithromycin | 15-membered ring with a nitrogen atom | Enhanced tissue penetration; longer half-life |
Telithromycin | Ketolide structure | Designed to overcome resistance; improved efficacy |
Erythromycin, 3''-O-demethyl-12-deoxy- | Modified structure lacking specific functional groups | Potentially enhanced antibacterial properties |
Case Studies
Several case studies highlight the clinical applications of erythromycin derivatives:
- Whooping Cough in Infants : A case study reported successful treatment of an infant with whooping cough using erythromycin, demonstrating its effectiveness against Bordetella pertussis .
- Atypical Pneumonia : Another case involved an adult with atypical pneumonia who responded positively to erythromycin therapy, indicating its role in treating respiratory infections caused by atypical pathogens .
- Bronchopneumonia : A third case documented the use of erythromycin in managing bronchopneumonia in a pediatric patient, underscoring its importance in pediatric infectious disease management .
Research Findings
Recent studies have focused on the implications of using erythromycin derivatives in treating infections while monitoring for antibiotic resistance:
- A randomized controlled trial indicated that long-term low-dose erythromycin significantly reduced pulmonary exacerbations in patients with non-CF bronchiectasis but increased rates of macrolide resistance among oropharyngeal streptococci .
- The biochemical pathways affected by erythromycin derivatives suggest potential interactions with various cellular mechanisms, including gene expression modulation and enzyme inhibition .
Q & A
Basic Research Questions
Q. What are the key structural features of Erythromycin, 3''-O-demethyl-12-deoxy-, and how do they influence its bioactivity?
- Methodological Answer : Structural elucidation requires nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), as exemplified by studies on similar macrolides . The absence of the 3''-O-methyl group and 12-hydroxyl group alters hydrogen-bonding interactions with bacterial ribosomes, potentially affecting binding affinity. Compare with erythromycin A derivatives to identify critical functional groups .
Q. What synthetic pathways are commonly used to produce Erythromycin, 3''-O-demethyl-12-deoxy-?
- Methodological Answer : Synthesis involves regioselective oxidation and methylation steps. For example, oxidation of precursor compounds (e.g., 8,9-didehydroerythromycin derivatives) followed by methylation at specific positions, as detailed in multi-step protocols . Critical steps include protecting group strategies (e.g., acetyl or formyl groups) to prevent undesired side reactions .
Q. How can researchers validate the purity of Erythromycin, 3''-O-demethyl-12-deoxy- during synthesis?
- Methodological Answer : Use chromatographic techniques (HPLC, UPLC) with UV/Vis or mass spectrometry detection. Validate purity against reference standards and quantify impurities via calibration curves. Detailed protocols for erythromycin analogs recommend a mobile phase of acetonitrile-phosphate buffer (pH 6.5) for optimal separation .
Advanced Research Questions
Q. What experimental design considerations are critical for optimizing heterologous biosynthesis of Erythromycin, 3''-O-demethyl-12-deoxy-?
- Methodological Answer : Employ a modular cloning strategy to transfer the erythromycin gene cluster into a heterologous host (e.g., E. coli). Monitor expression levels of polyketide synthase (PKS) domains using qRT-PCR and optimize fermentation conditions (e.g., oxygen uptake rate, carbon source) via response surface methodology (RSM), as demonstrated in erythromycin A production studies .
Q. How can researchers resolve contradictions in reported bioactivity data for Erythromycin, 3''-O-demethyl-12-deoxy- derivatives?
- Methodological Answer : Conduct sensitivity analyses by excluding low-quality datasets (e.g., studies with small sample sizes or inconsistent dosing). Use subgroup analysis to compare results across bacterial strains (e.g., Gram-positive vs. Gram-negative) and validate findings via in vitro ribosomal binding assays .
Q. What strategies improve the stability of Erythromycin, 3''-O-demethyl-12-deoxy- in pharmacokinetic studies?
- Methodological Answer : Stabilize the compound in biological matrices (e.g., plasma) using protease inhibitors and low-temperature storage (−80°C). For in vivo studies, employ LC-MS/MS with deuterated internal standards to account for degradation .
Q. How to design a robust structure-activity relationship (SAR) study for novel Erythromycin analogs?
- Methodological Answer : Apply the PICO framework (Population: bacterial strains; Intervention: structural modifications; Comparison: parent compound; Outcome: MIC values). Use molecular docking simulations (e.g., AutoDock Vina) to predict binding modes and prioritize analogs for synthesis .
Q. Data Analysis & Reporting
Q. What statistical models are appropriate for analyzing erythromycin production yield data?
- Methodological Answer : Use ANOVA models to assess the significance of factors (e.g., pH, temperature) identified via RSM. For non-linear relationships, apply Box-Behnken or central composite designs, as shown in Table 7 of erythromycin optimization studies .
Q. How to ensure reproducibility in studies involving Erythromycin, 3''-O-demethyl-12-deoxy-?
- Methodological Answer : Adhere to ICMJE guidelines by documenting chemical vendors, batch numbers, and storage conditions. Include raw spectral data (NMR, HRMS) in supplementary materials and validate protocols via inter-laboratory comparisons .
Q. Ethical & Methodological Pitfalls
Q. What are common pitfalls in designing resistance studies for Erythromycin derivatives?
Properties
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-4-[(2R,4R,5R,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H65NO12/c1-13-25-19(4)28(39)20(5)27(38)17(2)15-36(10,44)32(49-34-29(40)24(37(11)12)14-18(3)45-34)21(6)30(22(7)33(42)47-25)48-26-16-35(9,43)31(41)23(8)46-26/h17-26,28-32,34,39-41,43-44H,13-16H2,1-12H3/t17-,18-,19+,20+,21+,22-,23+,24+,25-,26+,28+,29-,30+,31-,32-,34+,35-,36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQUUOKNEOQBSW-HYABICGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)O)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@@H]([C@@H](O2)C)O)(C)O)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H65NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187087 | |
Record name | Erythromycin, 3''-O-demethyl-12-deoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
703.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33442-56-7 | |
Record name | Erythromycin D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033442567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erythromycin, 3''-O-demethyl-12-deoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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